2-Amino-6-(trifluoromethyl)isonicotinonitrile
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Overview
Description
2-Amino-6-(trifluoromethyl)isonicotinonitrile is a chemical compound with the molecular formula C7H4F3N3 and a molecular weight of 187.12 g/mol It is characterized by the presence of an amino group, a trifluoromethyl group, and a nitrile group attached to an isonicotinonitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production methods for 2-Amino-6-(trifluoromethyl)isonicotinonitrile may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(trifluoromethyl)isonicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino and trifluoromethyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
2-Amino-6-(trifluoromethyl)isonicotinonitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug design.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Amino-6-(trifluoromethyl)isonicotinonitrile involves its interaction with molecular targets and pathways. For example, derivatives of this compound have been studied as inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H function . These compounds act by binding to specific sites on the enzyme, blocking its activity and inhibiting viral replication.
Comparison with Similar Compounds
Similar Compounds
- 2-Trifluoromethyl-isonicotinonitrile
- 2-Amino-6-(trifluoromethyl)nicotinic acid
- 2-Amino-6-(trifluoromethyl)nicotinic acid derivatives
Uniqueness
2-Amino-6-(trifluoromethyl)isonicotinonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C7H4F3N3 |
---|---|
Molecular Weight |
187.12 g/mol |
IUPAC Name |
2-amino-6-(trifluoromethyl)pyridine-4-carbonitrile |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)5-1-4(3-11)2-6(12)13-5/h1-2H,(H2,12,13) |
InChI Key |
YNCSUEJINXCKST-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)N)C#N |
Origin of Product |
United States |
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